molecular formula C11H11ClN2O3 B045404 N-(6-Chloropyridine-3-carbonyl)-L-proline CAS No. 123412-46-4

N-(6-Chloropyridine-3-carbonyl)-L-proline

Cat. No. B045404
M. Wt: 254.67 g/mol
InChI Key: KFUWPIPGGQLKMT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Chloropyridine-3-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCC belongs to the family of proline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle.

Biochemical And Physiological Effects

N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce inflammation in various animal models. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses, such as influenza A virus and HIV, in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(6-Chloropyridine-3-carbonyl)-L-proline is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. N-(6-Chloropyridine-3-carbonyl)-L-proline is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(6-Chloropyridine-3-carbonyl)-L-proline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, which can make it challenging to design experiments to investigate its biological effects.

Future Directions

There are several future directions for the study of N-(6-Chloropyridine-3-carbonyl)-L-proline. One area of research is the development of new therapeutics based on N-(6-Chloropyridine-3-carbonyl)-L-proline. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline. Understanding how N-(6-Chloropyridine-3-carbonyl)-L-proline exerts its biological effects can provide insights into the development of new therapeutics. Additionally, the development of new synthetic methods for N-(6-Chloropyridine-3-carbonyl)-L-proline can improve its solubility and make it easier to work with in experimental settings.

Synthesis Methods

N-(6-Chloropyridine-3-carbonyl)-L-proline can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carboxylic acid with L-proline. The reaction is typically carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(6-Chloropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit anti-viral properties by inhibiting the replication of viruses, such as influenza A virus and human immunodeficiency virus (HIV).

properties

CAS RN

123412-46-4

Product Name

N-(6-Chloropyridine-3-carbonyl)-L-proline

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

(2S)-1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11ClN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1

InChI Key

KFUWPIPGGQLKMT-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O

SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O

synonyms

N-(6-Chloropyridine-3-carbonyl)-L-proline

Origin of Product

United States

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